Cas no 2227798-69-6 ((1S)-3-amino-1-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol)
(1S)-3-amino-1-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-3-amino-1-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol
- 2227798-69-6
- EN300-1953835
- (1S)-3-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-ol
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- Inchi: 1S/C11H14F3NO/c1-7-6-8(11(12,13)14)2-3-9(7)10(16)4-5-15/h2-3,6,10,16H,4-5,15H2,1H3/t10-/m0/s1
- InChI Key: KREOBUWBAFZNMJ-JTQLQIEISA-N
- SMILES: FC(C1C=CC(=C(C)C=1)[C@H](CCN)O)(F)F
Computed Properties
- Exact Mass: 233.10274856g/mol
- Monoisotopic Mass: 233.10274856g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 46.2Ų
(1S)-3-amino-1-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1953835-0.05g |
(1S)-3-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-ol |
2227798-69-6 | 0.05g |
$1296.0 | 2023-09-17 | ||
| Enamine | EN300-1953835-0.1g |
(1S)-3-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-ol |
2227798-69-6 | 0.1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1953835-0.25g |
(1S)-3-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-ol |
2227798-69-6 | 0.25g |
$1420.0 | 2023-09-17 | ||
| Enamine | EN300-1953835-0.5g |
(1S)-3-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-ol |
2227798-69-6 | 0.5g |
$1482.0 | 2023-09-17 | ||
| Enamine | EN300-1953835-1.0g |
(1S)-3-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-ol |
2227798-69-6 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1953835-2.5g |
(1S)-3-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-ol |
2227798-69-6 | 2.5g |
$3025.0 | 2023-09-17 | ||
| Enamine | EN300-1953835-5.0g |
(1S)-3-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-ol |
2227798-69-6 | 5g |
$4475.0 | 2023-05-31 | ||
| Enamine | EN300-1953835-10.0g |
(1S)-3-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-ol |
2227798-69-6 | 10g |
$6635.0 | 2023-05-31 | ||
| Enamine | EN300-1953835-1g |
(1S)-3-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-ol |
2227798-69-6 | 1g |
$1543.0 | 2023-09-17 | ||
| Enamine | EN300-1953835-5g |
(1S)-3-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-ol |
2227798-69-6 | 5g |
$4475.0 | 2023-09-17 |
(1S)-3-amino-1-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on (1S)-3-amino-1-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol
Comprehensive Overview of (1S)-3-amino-1-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol (CAS No. 2227798-69-6)
The compound (1S)-3-amino-1-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol, identified by its CAS No. 2227798-69-6, is a chiral amino alcohol derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoromethyl group and stereospecific (1S) configuration, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in modulating enzyme activity and receptor binding, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.
One of the most searched questions in scientific databases is: "What are the applications of (1S)-3-amino-1-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol in drug discovery?" This reflects the growing demand for chiral building blocks in asymmetric synthesis. The compound’s amino alcohol moiety enables hydrogen bonding interactions, while the trifluoromethyl group enhances lipophilicity—a critical factor for improving blood-brain barrier penetration in CNS-targeted therapies. Recent studies highlight its utility in designing G-protein-coupled receptor (GPCR) modulators, a hot topic in precision medicine.
From an SEO perspective, keywords like "chiral synthesis of CAS 2227798-69-6" and "(1S)-3-amino-1-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol solubility" are frequently queried, indicating user interest in practical handling and synthetic protocols. The compound’s stability under physiological pH (6–8) and compatibility with Pd-catalyzed cross-coupling reactions further broaden its applicability. Notably, its enantiomeric purity (>98% ee) aligns with stringent regulatory requirements for FDA-approved intermediates.
Another trending discussion revolves around "green chemistry approaches for (1S)-3-amino-1-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol production." Innovations such as biocatalytic reduction using ketoreductases or flow chemistry techniques reduce waste generation compared to traditional methods. This aligns with the pharmaceutical industry’s shift toward sustainable manufacturing—a priority for investors and environmental agencies alike.
Analytical characterization of CAS 2227798-69-6 typically involves HPLC-MS and chiral stationary phase chromatography to confirm identity and purity. Researchers also explore its crystallization behavior, as polymorph control is crucial for patent protection and formulation stability. These technical aspects address common search queries like "how to analyze (1S)-3-amino-1-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol" while emphasizing methodological rigor.
In summary, (1S)-3-amino-1-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol represents a versatile scaffold bridging medicinal chemistry and process optimization. Its synergy with cutting-edge technologies (e.g., AI-driven molecular docking) positions it at the forefront of next-generation therapeutics development. For detailed spectral data or custom synthesis inquiries, consult specialized suppliers with ISO-certified facilities to ensure compliance with global standards.
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